Cholesteryl chloride

Catalog No.
S581244
CAS No.
910-31-6
M.F
C27H45Cl
M. Wt
405.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesteryl chloride

CAS Number

910-31-6

Product Name

Cholesteryl chloride

IUPAC Name

(10R,13R)-3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

Molecular Formula

C27H45Cl

Molecular Weight

405.1 g/mol

InChI

InChI=1S/C27H45Cl/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19?,21?,22?,23?,24?,25?,26-,27+/m0/s1

InChI Key

OTVRYZXVVMZHHW-WEWVNJLASA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)Cl)C)C

Synonyms

3-chlorocholest-5-ene, 3beta-chlorocholest-5-ene, cholesteryl beta-chloride, cholesteryl chloride

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)Cl)C)C

Isomeric SMILES

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)Cl)C)C

Formation and Characterization of Cholesteryl Chloride

Cholesteryl chloride, also known as 3-chlorocholest-5-ene, is an organochloride derivative of cholesterol. While not widely used, it holds some interest for scientific research due to its unique properties. One area of research focuses on understanding the theoretical mechanism of its formation from cholesterol and thionyl chloride. This research, published in the Journal of Molecular Modeling, employed high-level quantum chemical calculations to elucidate the reaction pathway and identify key intermediates and the transition state involved [].

Physicochemical Properties and Potential Applications

Another area of research explores the physicochemical properties of cholesteryl chloride. Studies have shown that it exhibits liquid crystalline behavior, forming clockwise liquid crystals []. This property, along with its specific molecular structure, has led to some investigations into its potential applications in areas like liquid crystal technology. However, further research is needed to fully explore its feasibility and potential uses.

  • Cholesteryl chloride, also known as 3β-chlorocholest-5-ene, is a derivative of cholesterol containing a chlorine atom [].
  • It exists as a transparent liquid or a soft crystalline material at room temperature [].

Molecular Structure Analysis

  • Cholesteryl chloride shares the core structure of cholesterol, a four-ringed steroid molecule with a hydroxyl group (-OH) on one ring [].
  • In cholesteryl chloride, the hydroxyl group is replaced by a chlorine atom (Cl) on the third carbon atom, giving it unique properties [].

Chemical Reactions Analysis

  • Synthesis of cholesteryl chloride often involves reacting cholesterol with hydrochloric acid (HCl) [].
    • However, the specific details of the reaction process may vary depending on the research methodology [].

Physical And Chemical Properties Analysis

  • Melting point: 94-96 °C [].
  • Solubility: Soluble in organic solvents like chloroform [].
  • Stability: Relatively stable under normal storage conditions [].

Mechanism of Action (limited information)

  • Research on the specific mechanism of action of cholesteryl chloride is limited.
  • However, some studies suggest its potential role in liquid crystal formation due to its structure [].
  • Limited data is available on the specific hazards of cholesteryl chloride.
  • As a general precaution, it's advisable to handle it with standard laboratory safety practices due to its unknown toxicological profile [].

Physical Description

Off-white powder; [Acros Organics MSDS]

XLogP3

9.8

Exact Mass

404.3209791 g/mol

Monoisotopic Mass

404.3209791 g/mol

Heavy Atom Count

28

UNII

39EHZ05V39

Other CAS

910-31-6

Wikipedia

Cholesteryl_chloride

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

Cholest-5-ene, 3-chloro-, (3.beta.)-: ACTIVE

Dates

Modify: 2023-08-15

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